molecular formula C10H8BrNO2 B11861184 8-Bromo-3-methoxyquinolin-2(1H)-one

8-Bromo-3-methoxyquinolin-2(1H)-one

Cat. No.: B11861184
M. Wt: 254.08 g/mol
InChI Key: YBUIWOAKSDPURN-UHFFFAOYSA-N
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Description

8-Bromo-3-methoxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methoxyquinolin-2(1H)-one typically involves the bromination of 3-methoxyquinolin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, solvents, and specific reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.

    Industry: Could be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methoxyquinolin-2(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    8-Bromoquinoline: Similar structure but lacks the methoxy group.

    3-Methoxyquinoline: Similar structure but lacks the bromine atom.

    2(1H)-Quinolinone: The parent compound without the bromine and methoxy substituents.

Uniqueness

8-Bromo-3-methoxyquinolin-2(1H)-one is unique due to the presence of both bromine and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a pharmaceutical agent or chemical intermediate.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

8-bromo-3-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO2/c1-14-8-5-6-3-2-4-7(11)9(6)12-10(8)13/h2-5H,1H3,(H,12,13)

InChI Key

YBUIWOAKSDPURN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CC=C2)Br)NC1=O

Origin of Product

United States

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